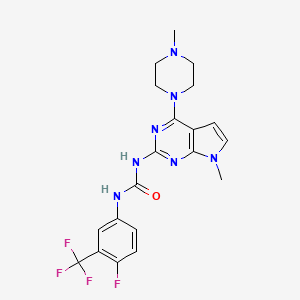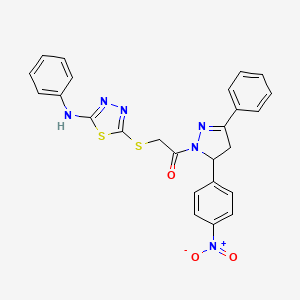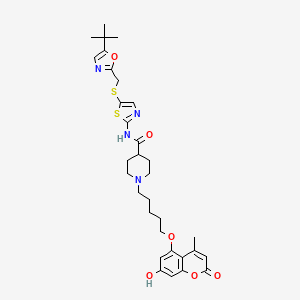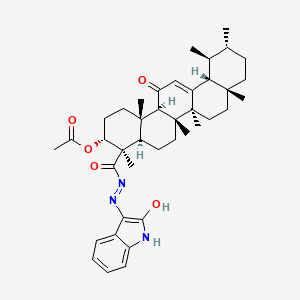
Anti-inflammatory agent 62
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 62 is a compound known for its ability to mitigate inflammation and oxidative stress. It has shown promise in reducing acetaminophen-induced hepatotoxicity in HepG2 cells by modulating inflammatory and oxidative stress pathways . This compound is primarily used for research purposes and is not intended for human consumption.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 62 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 62 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, particularly in reducing oxidative stress and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: Potential use in developing new anti-inflammatory drugs and formulations.
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 62 involves modulating inflammatory and oxidative stress pathways. It targets specific molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This dual action helps reduce inflammation and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): These drugs, such as aspirin and ibuprofen, inhibit the cyclooxygenase pathway to reduce inflammation.
Uniqueness: Anti-inflammatory agent 62 is unique in its dual action of modulating both inflammatory and oxidative stress pathways. This makes it a promising candidate for further research and development in the field of anti-inflammatory therapeutics .
Eigenschaften
Molekularformel |
C40H53N3O5 |
|---|---|
Molekulargewicht |
655.9 g/mol |
IUPAC-Name |
[(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4-[(2-hydroxy-1H-indol-3-yl)iminocarbamoyl]-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C40H53N3O5/c1-22-13-16-36(4)19-20-38(6)26(31(36)23(22)2)21-28(45)33-37(5)17-15-30(48-24(3)44)40(8,29(37)14-18-39(33,38)7)35(47)43-42-32-25-11-9-10-12-27(25)41-34(32)46/h9-12,21-23,29-31,33,41,46H,13-20H2,1-8H3/t22-,23+,29-,30-,31+,33-,36-,37+,38-,39-,40-/m1/s1 |
InChI-Schlüssel |
HUTVFNMQVKLHIT-DDFYLOPLSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)N=NC6=C(NC7=CC=CC=C76)O)OC(=O)C)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




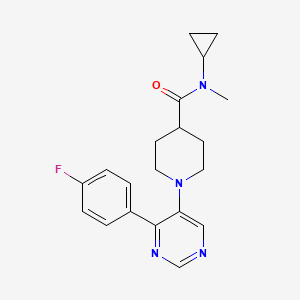
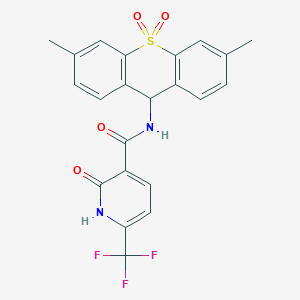
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
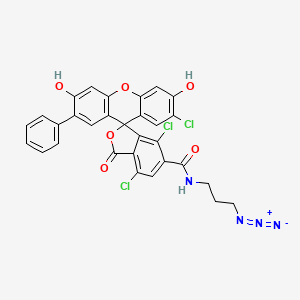
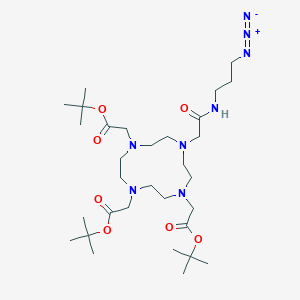
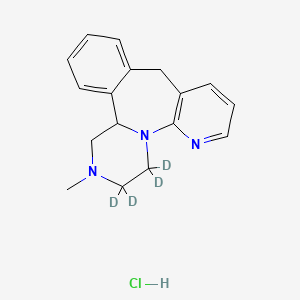
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
